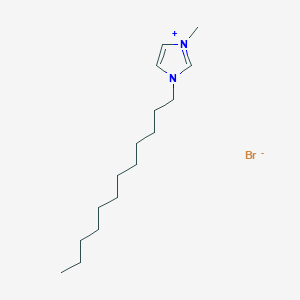

1-Dodecyl-3-methylimidazolium bromide

Vue d'ensemble

Description

1-Dodecyl-3-methylimidazolium bromide is a useful research compound. Its molecular formula is C16H31BrN2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 1-Dodecyl-3-methylimidazolium bromide are biological membranes . The compound exerts its influence by interacting with these membranes .

Mode of Action

This compound interacts with its targets, the biological membranes, resulting in changes in their properties .

Biochemical Pathways

It is known that the compound’s interactions with biological membranes can influence various biochemical processes . The downstream effects of these interactions are complex and depend on a variety of factors, including the specific biological context .

Result of Action

Its interactions with biological membranes suggest that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, it should be kept away from moisture as it can release toxic gases in a humid environment .

Analyse Biochimique

Biochemical Properties

1-Dodecyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic and electrostatic interactions. For instance, it can stabilize enzymes by forming micelles around them, thereby maintaining their activity in non-aqueous environments. This compound is also known to interact with proteins, altering their conformation and potentially enhancing their stability and activity in certain reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt cell membranes due to its surfactant properties, leading to changes in membrane permeability and potential cytotoxic effects. Additionally, it has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can affect gene expression by interacting with DNA and RNA, potentially leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation or interaction with other substances. Long-term studies have shown that it can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. For example, it may inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, affecting its accumulation and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it may exert its effects on protein folding, enzyme activity, and metabolic processes .

Activité Biologique

1-Dodecyl-3-methylimidazolium bromide ([C12Mim][Br]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various biological contexts. This article aims to explore the biological activity of [C12Mim][Br], focusing on its antimicrobial properties, interactions with biomolecules, and implications for therapeutic use.

Synthesis and Characterization

[C12Mim][Br] is synthesized through the reaction of 1-methylimidazole with 1-bromododecane, often utilizing microwave-assisted methods to enhance yield and efficiency. Characterization techniques such as NMR spectroscopy confirm the successful formation of the compound, revealing distinct chemical shifts corresponding to the imidazolium ring and dodecyl chain .

The antimicrobial activity of [C12Mim][Br] is primarily attributed to its long alkyl chain, which enhances its interaction with bacterial membranes. Studies indicate that ILs with long alkyl chains disrupt bacterial cell membranes through electrostatic interactions and hydrophobic effects, leading to increased permeability and cell death . The mechanism involves:

- Electrostatic Interactions : The cationic headgroups interact with negatively charged components of the bacterial cell wall.

- Hydrophobic Penetration : The hydrophobic alkyl chains penetrate lipid membranes, causing structural damage.

Case Studies

- Inhibition of Staphylococcus aureus : [C12Mim][Br] demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition. The presence of hydroxy groups in related compounds further enhanced this activity .

- Activity Against Escherichia coli : The compound also showed moderate bactericidal effects against Escherichia coli, suggesting its broad-spectrum potential .

- Comparative Studies : In comparative studies with other ionic liquids, [C12Mim][Br] exhibited superior antimicrobial properties, particularly against Gram-positive bacteria due to its effective membrane-disrupting capabilities .

Binding with DNA

Recent studies have explored the interactions between [C12Mim][Br] and DNA. Molecular dynamics simulations reveal that the hydrophobic alkyl chains align parallel to DNA surfaces, while the imidazolium rings engage in π-π stacking interactions with DNA grooves. This binding can influence DNA stability and potentially affect cellular processes such as replication and transcription .

Hemoglobin Interaction

Research investigating the interaction of [C12Mim][Br] with human hemoglobin indicates that it can induce conformational changes in hemoglobin. Spectroscopic techniques show that at certain concentrations, [C12Mim][Br] can destabilize hemoglobin, leading to denaturation and aggregation. This property may have implications for drug delivery systems where hemoglobin is utilized as a carrier .

Toxicological Considerations

While [C12Mim][Br] exhibits promising biological activities, it is essential to consider its toxicological profile. Studies report that ionic liquids can cause irritation to eyes and skin and may have respiratory effects upon inhalation. Therefore, evaluating the safety profile is crucial for potential therapeutic applications .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Property | Observation |

|---|---|

| Synthesis Method | Microwave-assisted synthesis |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Mechanism | Membrane disruption via electrostatic and hydrophobic interactions |

| DNA Interaction | Alters stability; π-π stacking with DNA |

| Hemoglobin Interaction | Induces conformational changes leading to denaturation |

| Toxicity Profile | Causes irritation; further studies needed |

Applications De Recherche Scientifique

Properties of 1-Dodecyl-3-methylimidazolium Bromide

- Chemical Formula : C18H37BrN2

- Molecular Weight : 344.42 g/mol

- Melting Point : 50-54 °C

- Boiling Point : >200 °C

- Solubility : Soluble in polar solvents (e.g., water, ethanol) but insoluble in non-polar solvents (e.g., hexane) .

The unique amphiphilic structure of [C12mim]Br enables it to exhibit both hydrophilic and hydrophobic properties, making it effective as a surfactant and stabilizer in various applications.

Catalysis

[C12mim]Br has been extensively studied for its catalytic properties in organic reactions. It serves as both a solvent and catalyst in various processes:

- Biodiesel Production : It catalyzes the transesterification of triglycerides to produce biodiesel efficiently.

- Olefin Metathesis : It enhances reaction rates in olefin metathesis reactions.

- Chloromethylation Reactions : It improves conversion rates in chloromethylation of aromatic compounds during the Blanc reaction .

Electrochemistry

In electrochemical applications, [C12mim]Br is utilized as an electrolyte in devices such as batteries and solar cells due to its high ionic conductivity. Its electrochemical stability allows for enhanced performance in energy storage systems .

Nanotechnology

[C12mim]Br acts as a stabilizer and template in the synthesis of nanoparticles:

- Nanoparticle Synthesis : It controls the size and morphology of nanoparticles like gold and silver, which are crucial for applications in catalysis and sensing.

- Template for Nanomaterials : It aids in synthesizing hollow silica spheres and calcium carbonate nanocrystals .

Biological Applications

The compound's surfactant properties make it valuable in biological research:

- Drug Delivery Systems : It enhances the solubility and bioavailability of hydrophobic drugs.

- Protein Extraction : It is used for extracting proteins from biological samples.

- Bioimaging : Its ability to form micelles at low concentrations aids in imaging techniques .

Separation Techniques

[C12mim]Br is employed as a stationary phase in chromatography for separating various analytes based on size, charge, and hydrophobicity. Its unique properties facilitate selective separation processes .

Case Studies

Analyse Des Réactions Chimiques

Catalytic Activity in Organic Reactions

[C₁₂mim]Br acts as a catalyst and templating agent in multiple reactions:

Chloromethylation of Aromatic Compounds

-

Reaction : Blanc chloromethylation of toluene and o-xylene .

-

Conditions :

-

Temperature: 40–60°C .

-

Catalyst loading: 2–5 mol% .

-

-

Key Results :

Substrate Conversion Rate (%) Toluene 78–85 o-Xylene 82–89

The dodecyl chain length enhances catalytic efficiency by stabilizing intermediates via hydrophobic interactions.

Claisen-Schmidt Condensation

[C₁₂mim]Br serves as a solvent and catalyst in microwave-assisted synthesis of 2’-hydroxychalcone derivatives (Table 1) .

-

Reaction : 2’-Hydroxyacetophenone + Benzaldehyde derivatives → 2’-Hydroxychalcone.

-

Conditions :

Table 1 : Reaction outcomes for different benzaldehydes

| Benzaldehyde Derivative | Reaction Time (min) | Yield (%) |

|---|---|---|

| o-Vanillin | 15 | 83.42 |

| Salicylaldehyde | 12 | 76.18 |

| p-Anisaldehyde | 10 | 68.75 |

| Benzaldehyde | 10 | 52.64 |

The ionic liquid’s amphiphilic structure improves reaction kinetics by solubilizing reactants and stabilizing transition states .

Aggregation-Dependent Reactivity

[C₁₂mim]Br’s surfactant properties influence reaction environments:

Micelle and Vesicle Formation

Mechanism : π–π stacking between aromatic anions and imidazolium cations drives structural transitions, enhancing substrate encapsulation .

Solvent Effects on Aggregation

-

Organic solvents (e.g., ethanol, ethylene glycol) increase critical aggregation concentration (CAC) and reduce aggregation number (N_agg ) .

-

Example: Ethanol (20% v/v) raises CAC from 0.92 mM to 1.35 mM .

Stability and Degradation

Propriétés

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLSTCVUGYAKLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049333 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-00-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.